molecular formula C5H5NO2 B1289116 5-Methyl-1,3-oxazole-2-carbaldehyde CAS No. 1030585-89-7

5-Methyl-1,3-oxazole-2-carbaldehyde

Cat. No.: B1289116
CAS No.: 1030585-89-7
M. Wt: 111.1 g/mol
InChI Key: CLRKQIWCZIKAAO-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C5H5NO2. It features a five-membered oxazole ring with a methyl group at the fifth position and an aldehyde group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry: 5-Methyl-1,3-oxazole-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of antimicrobial, antifungal, and anticancer agents .

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-oxazole-2-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions and can form adducts with nucleophiles. The compound’s aldehyde group is reactive and can form Schiff bases with amines, which are important in enzyme catalysis and protein modification. Additionally, this compound can undergo oxidation and reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The aldehyde group of this compound is particularly reactive, allowing it to form stable adducts with various biomolecules, thereby exerting its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1,3-oxazole-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influences its reactivity and applications. The presence of the aldehyde group at the second position makes it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

5-methyl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRKQIWCZIKAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030585-89-7
Record name 5-methyl-1,3-oxazole-2-carbaldehyde
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